molecular formula C19H20N6O2 B7130386 3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide

3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide

Cat. No.: B7130386
M. Wt: 364.4 g/mol
InChI Key: OSVDDQLIPNANTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide is a complex organic compound that features a combination of imidazole, pyridine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling with benzamide derivatives. Common reagents used in these reactions include:

    Imidazole: Synthesized through the cyclization of glyoxal, formaldehyde, and ammonia.

    Pyridine: Prepared via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Benzamide: Obtained from the reaction of benzoic acid with ammonia or amines.

The final coupling reaction often requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The imidazole and pyridine moieties can bind to metal ions and enzymes, modulating their activity. This compound may also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazol-1-ylpyridine: Shares the imidazole and pyridine moieties but lacks the benzamide group.

    Benzimidazole derivatives: Contain the imidazole ring fused with a benzene ring, offering different biological activities.

    Pyridinecarboxamides: Feature the pyridine and amide functionalities but do not include the imidazole ring.

Uniqueness

3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide is unique due to its combination of imidazole, pyridine, and benzamide moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[2-[(2-imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c20-18(26)16-3-1-2-14(10-16)4-7-23-19(27)24-12-15-5-6-22-17(11-15)25-9-8-21-13-25/h1-3,5-6,8-11,13H,4,7,12H2,(H2,20,26)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVDDQLIPNANTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CCNC(=O)NCC2=CC(=NC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.